N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Übersicht

Beschreibung

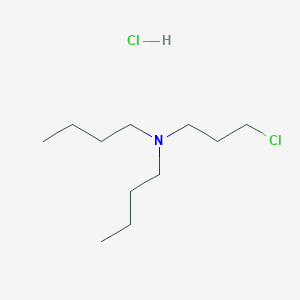

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride (CAS: 115555-77-6) is a tertiary amine hydrochloride salt with the molecular formula C₁₁H₂₄ClN·HCl and a molecular weight of 242.23 g/mol . It is a key intermediate in synthesizing the antiarrhythmic drug Dronedarone Hydrochloride, where it acts as an alkylating agent during API production . Structurally, the compound features a chloropropyl group and two butyl chains attached to a central nitrogen atom, contributing to its lipophilicity (XLogP3: 4.319) . Its boiling point is reported as 289.4°C at 760 mmHg, and it exhibits hazards such as acute oral toxicity (Category 4) and skin/eye irritation (Category 2) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride typically involves the reaction of butanamine with 1-chloro-3-dibutylaminopropane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The compound can undergo hydrolysis to form butanamine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate are used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various butanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacture of various chemical products and materials.

Wirkmechanismus

The mechanism of action of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride with related compounds:

Key Observations:

- Lipophilicity : The target compound’s higher XLogP3 (4.319) compared to simpler amines like 3-chloropropan-1-amine highlights its enhanced membrane permeability, critical for pharmaceutical intermediates .

- Thermal Stability : The high boiling point (289.4°C) suggests stability under industrial synthesis conditions, contrasting with smaller amines that may volatilize prematurely .

Hazard Profiles

- Target Compound : Classified for acute oral toxicity (Category 4) and skin/eye irritation, requiring stringent handling protocols .

- Simpler Amines : Compounds like 3-chloropropan-1-amine (primary amine) likely exhibit higher reactivity and corrosiveness but lack detailed hazard data in the literature.

Research Findings and Challenges

- Impurity Control : Evidence from Dronedarone synthesis reveals that impurities derived from this compound can persist through multiple synthesis steps, necessitating advanced LC-MS detection (e.g., Waters Quattro Premier XE) for quantification .

- Synthetic Optimization : Balancing impurity tolerance in starting materials with downstream purification efficiency reduces production costs without compromising API quality .

- Data Gaps: Limited hazard data for analogs like N-Isopropyl-1-butanamine hydrochloride highlight the need for further toxicological studies.

Biologische Aktivität

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride, also referred to by its CAS number 36421-15-5, is a chemical compound with significant biological activity. This article explores its properties, mechanisms of action, potential applications, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

- Molecular Formula: C11H24ClN

- Molar Mass: 205.768 g/mol

- CAS Number: 36421-15-5

- Structure: The compound features a butylamine core with a chloropropyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and transporters. Similar compounds have shown affinity for:

- Dopamine Receptors: Potential modulation of dopaminergic signaling pathways.

- Serotonin Transporters: Implications in mood regulation and anxiety disorders.

Preliminary studies indicate that the chloropropyl group enhances binding affinity compared to non-substituted analogs, suggesting a role in pharmacological efficacy and specificity.

Biological Activity Overview

The compound exhibits several biological activities:

- Neurotransmitter Modulation: Influences neurotransmitter levels, particularly dopamine and serotonin.

- Antidepressant Effects: Similar compounds have been linked to antidepressant properties through serotonergic pathways.

- Potential Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Toxicological Profile

According to safety data sheets, this compound is classified as non-toxic under acute exposure scenarios but may cause serious eye irritation and potential allergic skin reactions. Long-term exposure effects are yet to be fully characterized.

| Toxicological Parameter | Classification |

|---|---|

| Acute Toxicity | Not classified as acutely toxic |

| Skin Corrosion/Irritation | Causes serious eye irritation |

| Germ Cell Mutagenicity | Not classified as mutagenic |

| Carcinogenicity | Not classified as carcinogenic |

| Reproductive Toxicity | Not classified as reproductive toxicant |

Study 1: Neurotransmitter Interaction

A study conducted on structurally similar compounds demonstrated significant interaction with serotonin transporters, leading to increased serotonin levels in synaptic clefts. This suggests that this compound may exert similar effects, potentially aiding in the treatment of depression and anxiety disorders.

Study 2: Cytotoxicity in Cancer Cells

Research involving derivatives of this compound showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways. Further exploration into this compound could reveal similar anticancer properties.

Eigenschaften

IUPAC Name |

N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURRECHSOADBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626717 | |

| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115555-77-6 | |

| Record name | 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115555-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dibutylamino-3-chloropropane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.